5-溴-3-甲氧基-6-甲基吡啶-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

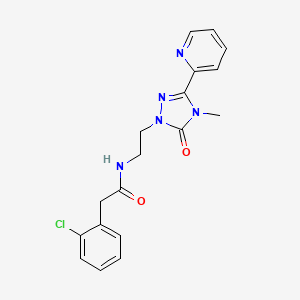

The compound 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile is a brominated methoxypyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including regioselective substitution and nucleophilic reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern, was achieved through a sequence of reactions starting with methyl 2,6-dichloropyridine-3-carboxylate, followed by methoxylation, oxidation, and bromination steps, resulting in an overall yield of 67% . This suggests that the synthesis of 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile could also involve halogenation, nucleophilic substitution, and protective group strategies.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often characterized by X-ray crystallography. For example, the crystal structures of two bromo-substituted Schiff bases were determined, showing trans configuration around the C=N double bond and stabilization through hydrogen bonds and weak π-π interactions . These findings indicate that 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile may also exhibit specific geometric configurations and intermolecular interactions that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

Brominated heterocycles can undergo various chemical reactions, including nucleophilic substitutions. The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, for example, led to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition and internal nucleophilic substitution . This suggests that 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile could also participate in nucleophilic reactions, potentially leading to the formation of novel cyclic structures or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by their substituents. Lanthanide complexes with 2-bromo-5-methoxybenzoic acid were studied for their crystal structures, thermodynamic properties, and luminescence behaviors . These complexes exhibited 1D chain and 3D supramolecular network formations due to hydrogen bond interactions and π-π stacking. Although the compound is not a lanthanide complex, the presence of bromo and methoxy groups could similarly affect its physical properties, such as solubility, melting point, and potential luminescent properties.

科学研究应用

计算分析和分子对接

Arulaabaranam 等人 (2021) 的一项研究采用了计算方法来检查 5-溴-3-硝基吡啶-2-腈衍生物的分子结构和能量,包括密度泛函理论 (DFT) 和时变 DFT (TD-DFT) 分析。该研究重点介绍了分子的电子特性和与靶蛋白的相互作用,表明其在设计针对特定生物靶标的抑制剂方面具有潜力 (Arulaabaranam 等人,2021)。

新化合物的合成

对新衍生物及其生物活性的合成研究非常广泛。例如,Bogdanowicz 等人 (2013) 报告了新型氰基吡啶衍生物的合成并评估了它们的抗菌活性,发现一些化合物对多种细菌具有显着的活性。这证明了该化合物作为开发新型抗菌剂的前体的效用 (Bogdanowicz 等人,2013)。

材料科学和缓蚀

Yadav 等人 (2016) 探索了吡喃并吡唑衍生物在 HCl 溶液中对低碳钢的缓蚀性能,采用了电化学和 DFT 研究。虽然该研究没有直接涉及 5-溴-3-甲氧基-6-甲基吡啶-2-腈,但它表明了类似结构化合物在材料科学应用,特别是在缓蚀中的重要性 (Yadav 等人,2016)。

药物设计和合成

Hirokawa 等人 (2000) 描述了一种密切相关化合物的有效合成路线,展示了此类衍生物在药物化学中的潜力,特别是作为合成靶向多巴胺和血清素受体的药物的中间体 (Hirokawa 等人,2000)。

安全和危害

作用机制

Target of Action

The compound belongs to the class of organic compounds known as pyridines and derivatives. These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .

Biochemical Pathways

Pyridine derivatives can participate in various biochemical pathways depending on their specific functional groups. They can act as ligands for metal ions, participate in hydrogen bonding, and undergo various chemical reactions .

Result of Action

Pyridine derivatives can exhibit a wide range of biological activities depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. Its chemical stability can also be affected by light and heat .

属性

IUPAC Name |

5-bromo-3-methoxy-6-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-5-6(9)3-8(12-2)7(4-10)11-5/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZQPVERXKZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C#N)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)